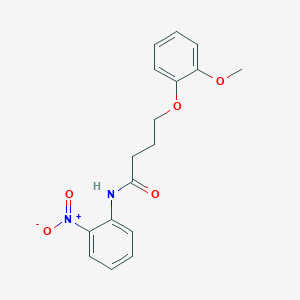![molecular formula C18H9Cl2NO2 B254825 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254825.png)
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting biological activities.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways within cells, leading to a range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is that the compound can be difficult to synthesize, which can make it challenging to obtain in sufficient quantities for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action, in order to better understand how it produces its biological effects.
2. Exploration of the compound's potential applications in the treatment of specific diseases, such as cancer or viral infections.
3. Investigation of potential modifications to the compound's structure in order to improve its potency or selectivity for specific targets.
4. Examination of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, in order to better understand its potential use as a drug.
Synthesemethoden
The synthesis of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a variety of methods, including the use of cyclization reactions and the modification of existing isoquinoline derivatives. One common method involves the reaction of 3-chlorobenzoic acid with 2,6-dichlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
The compound 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
Molekularformel |
C18H9Cl2NO2 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
6-chloro-2-(3-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-10-3-1-4-11(9-10)21-17(22)13-6-2-5-12-15(20)8-7-14(16(12)13)18(21)23/h1-9H |
InChI-Schlüssel |
RTNQTBRVHQSZCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)